molecular formula C19H15F2N3O3S B2507842 N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 449785-97-1

N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide

Cat. No.: B2507842
CAS No.: 449785-97-1
M. Wt: 403.4
InChI Key: LZQMSGDFSKFAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It contains a thieno[3,4-c]pyrazole core, which is a type of heterocyclic compound. This core is substituted with various functional groups, including a 5,5-dioxido group, an o-tolyl group, and a 2,6-difluorobenzamide group .

Scientific Research Applications

Antiviral Activity

Compounds similar to N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide have been synthesized and evaluated for their antiviral properties, particularly against HIV-1. For instance, N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides exhibited promising anti-HIV-1 activity with low toxicity, showcasing the potential of these structures in antiviral research (Aslam et al., 2014).

Molecular Interactions and Structural Analysis

The study of molecular interactions and structural analysis of related compounds has provided insights into their molecular geometries and the influence of intermolecular interactions on these geometries. Such studies are crucial for understanding how these compounds can be optimized for better efficacy in their applications, whether as drugs or as materials (Karabulut et al., 2014).

Synthesis and Characterization of Novel Compounds

Research on the synthesis and characterization of novel compounds with structures similar to this compound has been conducted. These studies often focus on the development of new synthetic routes, understanding the physicochemical properties of these compounds, and exploring their potential applications in various fields, including pharmacology and materials science (Arslan et al., 2015).

Anticancer Activity

Some compounds with similar structural features have shown potential anticancer activity. Studies have explored the synthesis of novel compounds and their evaluation against various cancer cell lines, indicating the therapeutic potential of such structures in oncology research (Hammam et al., 2005).

Antibacterial Activity

Investigations into the antibacterial properties of compounds with similar structures have been performed, with some compounds demonstrating efficacy against bacterial strains. This research contributes to the ongoing search for new antibacterial agents in response to growing antibiotic resistance (Straniero et al., 2023).

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3S/c1-11-5-2-3-8-16(11)24-18(12-9-28(26,27)10-15(12)23-24)22-19(25)17-13(20)6-4-7-14(17)21/h2-8H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQMSGDFSKFAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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